molecular formula C22H20N4OS2 B2772638 2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 340813-92-5

2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2772638
CAS No.: 340813-92-5
M. Wt: 420.55
InChI Key: XYEVHDHICJNEPS-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C22H20N4OS2 and its molecular weight is 420.55. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-26-9-7-19-18(12-26)21(15-8-10-28-13-15)17(11-23)22(25-19)29-14-20(27)24-16-5-3-2-4-6-16/h2-6,8,10,13H,7,9,12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEVHDHICJNEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological effects based on diverse research findings.

The compound's molecular formula is C23H21F3N4OS2C_{23}H_{21}F_3N_4OS_2 with a molecular weight of 490.6 g/mol. It is characterized by a complex structure that includes a naphthyridine core and a thienyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit notable anticancer properties. For instance, studies have shown that certain naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that compounds similar to this compound have cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
H1299 (lung cancer)10.47
A549 (lung cancer)15.03
HeLa (cervical cancer)12.50
CEM-SS (leukemia)14.00

These results suggest that the compound may interfere with cell cycle regulation and induce apoptosis through mechanisms involving the p53 pathway and caspase activation .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. A study demonstrated its ability to inhibit nitric oxide production in macrophages, which is crucial in the inflammatory response. The effective concentration (IC50) for this inhibition was found to be between 7.73–15.09 µM, indicating a promising potential for treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, naphthyridine derivatives have shown antimicrobial properties. For example, certain related compounds exhibited significant antibacterial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL . This suggests that the compound may also be effective against various pathogens.

Case Studies

Several case studies highlight the therapeutic potential of naphthyridine derivatives:

  • Aaptamine Derivatives : Aaptamine, a naphthyridine alkaloid, demonstrated significant cytotoxicity in various cancer models and was effective in reducing tumor size in xenograft models .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce G1 phase cell cycle arrest and downregulate proteins associated with cell proliferation such as Cyclin D1 and CDK4 .

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